Cytidine, 2'-deoxy-5-formyl- can be derived from natural sources or synthesized chemically. It is part of the broader category of deoxynucleosides, which are essential components of DNA. The compound is particularly notable in studies related to DNA modifications and epigenetic regulation.
The synthesis of Cytidine, 2'-deoxy-5-formyl- has been achieved through various methods. One common approach involves the oxidation of 5-hydroxymethyl-2'-deoxycytidine using reagents like ceric ammonium nitrate or Jones reagent, which introduces the formyl group at the 5-position .
Cytidine, 2'-deoxy-5-formyl- exhibits a unique molecular structure characterized by:
Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been utilized to confirm the structure, revealing distinct chemical shifts associated with the formyl group .
Cytidine, 2'-deoxy-5-formyl- participates in several chemical reactions:
The mechanism of action for Cytidine, 2'-deoxy-5-formyl- primarily involves:
Research indicates that modifications at the 5-position can impact the stability and function of nucleic acids, influencing cellular processes such as replication and transcription .
Cytidine, 2'-deoxy-5-formyl- exhibits several notable physical and chemical properties:
Cytidine, 2'-deoxy-5-formyl- has diverse applications in scientific research:
5-Formyl-2'-deoxycytidine (5fdC) is the second oxidation product in the Ten-Eleven Translocation (TET) enzyme-mediated pathway, generated directly from 5-hydroxymethyl-2'-deoxycytidine (5hmdC). TET dioxygenases (TET1/2/3) are Fe(II)- and α-ketoglutarate-dependent enzymes that iteratively oxidize 5-methylcytosine (5mC) to 5hmdC, then to 5fdC, and finally to 5-carboxyl-2'-deoxycytidine (5cadC). This cascade represents a key step in active DNA demethylation, facilitating the reversal of epigenetic silencing marks. TET enzymes exhibit tissue-specific expression, with TET3 particularly active in neuronal tissues, influencing 5fdC abundance in a cell-type-dependent manner. The reaction occurs predominantly at CpG dinucleotides, though non-CpG sites are targeted in pluripotent cells [1].
Table 1: Oxidation States of Cytidine Derivatives in the TET Pathway
Compound | Abbreviation | Oxidation State | Primary Enzyme |
---|---|---|---|
5-Methyl-2'-deoxycytidine | 5mC | -CH₃ | DNMT |
5-Hydroxymethyl-2'-deoxycytidine | 5hmdC | -CH₂OH | TET1/2/3 |
5-Formyl-2'-deoxycytidine | 5fdC | -CHO | TET1/2/3 |
5-Carboxy-2'-deoxycytidine | 5cadC | -COOH | TET1/2/3 |
5fdC is not a substrate for maintenance DNA methyltransferases (DNMT1), but it is a high-affinity target for Thymine DNA Glycosylase (TDG). TDG recognizes and excises 5fdC (and 5cadC), generating an abasic site (AP site). This triggers the BER pathway, where AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase complete the repair process, ultimately replacing 5fdC with unmodified cytosine (dC). This excision-repair cycle is replication-independent, enabling rapid epigenetic reprogramming. Structural studies indicate TDG's catalytic domain binds 5fdC with 10-fold higher affinity than 5mC due to the formyl group's hydrogen-bonding potential within the DNA minor groove [1] [2]. Notably, alternative pathways involving C-C bond cleavage of 5fdC have been proposed in in vitro models, though their in vivo relevance remains under investigation [2].
5fdC exhibits dynamic spatiotemporal regulation during embryonic development. In embryonic stem cells (ESCs), 5fdC levels peak during periods of epigenetic reprogramming (e.g., gastrulation). TET-mediated oxidation, including 5fdC generation, is essential for erasing paternal methylation imprints and activating pluripotency genes (Nanog, Oct4). During differentiation, 5fdC abundance decreases lineage-specifically. Neural progenitor cells retain higher 5fdC levels, correlating with neurodevelopmental gene activation. Conversely, loss of TET function or 5fdC accumulation disrupts differentiation, underscoring its role in balancing pluripotency and lineage commitment [1] [3].
Genome-wide mapping techniques (e.g., 5fdC-specific immunoprecipitation coupled with sequencing) reveal distinct localization patterns for 5fdC. It is enriched in:
Table 2: Genomic Distribution of 5fdC in Mammalian Cells
Genomic Feature | 5fdC Enrichment | Associated Function |
---|---|---|
CpG Islands (CGIs) | High | Protection from silencing |
Active Enhancers | High | Transcriptional activation |
Transcription Start Sites | Moderate-High | Poising of RNA polymerase II |
Gene Bodies | Low | Uncertain; potential elongation role |
Heterochromatic Regions | Very Low | Exclusion from silenced loci |
5fdC facilitates an open chromatin state by recruiting chromatin remodelers and histone modifiers. Key associations include:
Dysregulation of 5fdC metabolism is linked to disease pathogenesis:
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